molecular formula C18H26FNO B125680 4-Fluoromethylvesamicol CAS No. 140703-18-0

4-Fluoromethylvesamicol

Cat. No.: B125680
CAS No.: 140703-18-0
M. Wt: 290.4 g/mol
InChI Key: PRVMMYNTGUPBET-ASSNDDLVSA-N
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Description

4-Fluoromethylvesamicol is a sophisticated vesamicol-based compound designed for advanced research on the cholinergic system. It acts as a potent inhibitor of the Vesicular Acetylcholine Transporter (VAChT), a protein responsible for loading acetylcholine into synaptic vesicles within presynaptic nerve terminals . By binding to VAChT, it non-competitively and reversibly blocks acetylcholine transport, thereby reducing the quantal release of this key neurotransmitter without acting on postsynaptic receptors . The structural motif of fluorinated vesamicol analogues has been extensively investigated for developing positron emission tomography (PET) tracers to image cholinergic terminals in the brain . Compounds in this class are prized for their high binding affinity and selectivity for VAChT, which is crucial for quantifying cholinergic neuron integrity in living subjects . Research into VAChT is imperative as the severity of conditions like Alzheimer's disease and Parkinson's disease is linked to the loss of cholinergic neurons . A selective ligand such as this compound provides a valuable tool for probing the mechanisms of cholinergic transmission and its dysfunction in neurodegenerative diseases . Furthermore, high-resolution structural studies of VAChT in complex with inhibitors like vesamicol reveal that these compounds work by obstructing the transporter's conformational change, locking it in a lumen-facing state and preventing acetylcholine uptake . This mechanism underscores the utility of this compound in fundamental studies of transporter dynamics and for the development of targeted imaging agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140703-18-0

Molecular Formula

C18H26FNO

Molecular Weight

290.4 g/mol

IUPAC Name

(1R,2R,4S)-4-((18F)fluoranylmethyl)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C18H26FNO/c19-13-14-6-7-18(21)17(12-14)20-10-8-16(9-11-20)15-4-2-1-3-5-15/h1-5,14,16-18,21H,6-13H2/t14-,17+,18+/m0/s1/i19-1

InChI Key

PRVMMYNTGUPBET-ASSNDDLVSA-N

SMILES

C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O

Isomeric SMILES

C1C[C@H]([C@@H](C[C@H]1C[18F])N2CCC(CC2)C3=CC=CC=C3)O

Canonical SMILES

C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O

Other CAS No.

140703-18-0

Synonyms

4-fluoromethylvesamicol

Origin of Product

United States

Synthetic and Radiochemical Methodologies for 4 Fluoromethylvesamicol

Chemical Synthesis of 4-Fluoromethylvesamicol Precursors

Information regarding the specific chemical synthesis of precursors for "this compound" is not available in the reviewed literature. Synthetic strategies have been reported for precursors of other fluorinated vesamicol (B58441) analogs, which typically involve multi-step sequences to construct the core vesamicol structure with a suitable leaving group for subsequent fluorination.

Radiosynthetic Approaches for [¹⁸F]-4-Fluoromethylvesamicol

Specific radiosynthetic methods for "[¹⁸F]-4-Fluoromethylvesamicol" have not been detailed in the available literature. General approaches for other fluorinated vesamicol analogs are described below.

Nucleophilic [¹⁸F]Fluoride-Based Radiosyntheses

While no specific protocol for "[¹⁸F]-4-Fluoromethylvesamicol" is available, the radiosynthesis of other fluorinated vesamicol analogs, such as [¹⁸F]fluoroethoxy-benzovesamicol, has been achieved through nucleophilic substitution with [¹⁸F]fluoride. This common method involves the reaction of a precursor containing a good leaving group, such as a tosylate, with [¹⁸F]fluoride.

Optimization of Radiochemical Yield and Purity

There is no specific information on the optimization of radiochemical yield and purity for "[¹⁸F]-4-Fluoromethylvesamicol." For other radiolabeled vesamicol analogs, optimization typically involves adjusting reaction conditions such as temperature, reaction time, and the amount of precursor to maximize the incorporation of [¹⁸F]fluoride and minimize impurities.

Structural Derivatization and Analogous Compound Development

There is no mention of "this compound" in the context of structural derivatization or the development of analogous compounds in the reviewed literature. The following sections describe the development of related vesamicol analog series.

Benzovesamicol (B1254894) Series

The benzovesamicol series represents a class of vesamicol analogs with high affinity for the VAChT. umich.eduumich.edu Development within this series has focused on substitutions at the 5-position of the tetralin ring system to introduce imaging isotopes like ¹⁸F. umich.eduumich.edunih.govnih.gov For instance, 5-fluoroethoxy-benzovesamicol ([¹⁸F]FEOBV) was synthesized as a potential PET imaging agent. umich.eduumich.edu

Morpholino Vesamicol Derivatives

Morpholino vesamicol derivatives are another class of analogs that have been synthesized and evaluated. These compounds feature a morpholine (B109124) ring fused to the cyclohexane (B81311) ring of the vesamicol scaffold. nih.gov A fluoroacetyl-substituted morpholino vesamicol derivative, [¹⁸F]FAMV, has been synthesized and evaluated for its potential in neuroimaging. nih.gov

Other Novel Vesamicol Scaffold Modifications

In the pursuit of developing highly selective and affine radioligands for imaging the vesicular acetylcholine (B1216132) transporter (VAChT), researchers have explored numerous structural modifications of the parent vesamicol scaffold. These investigations have systematically altered all three ring systems of the molecule—the cyclohexyl (A), piperidine (B6355638) (B), and phenyl (C) rings—to establish a comprehensive structure-affinity relationship (SAR). nih.gov The primary goals of these modifications are to enhance binding affinity for VAChT while simultaneously reducing off-target binding to sigma (σ) receptors, particularly the σ1 and σ2 subtypes, which has been a persistent challenge with many vesamicol derivatives. nih.govnih.gov

Systematic modifications across the vesamicol framework have led to the synthesis of diverse libraries of analogs. nih.gov Structural changes have included the introduction of different substituents and the alteration of the ring structures themselves. nih.govnih.gov For instance, investigations into benzylether derivatives of vesamicol involved modifications at both the phenyl and piperidine moieties in addition to a 4-fluorobenzylether substitution on the cyclohexyl ring. nih.gov These efforts are crucial for understanding the structural requirements for potent and selective VAChT binding.

One significant class of modifications involves the creation of conformationally restricted analogs. acs.org Spirovesamicol derivatives, for example, hinder the rotation of the phenyl moiety relative to the piperidyl moiety, forcing the two rings into an orthogonal orientation. acs.org This approach has led to the development of promising compounds like (-)-2-methylspirobenzovesamicol, which demonstrated a high affinity for VAChT (Ki of 16 ± 4 nM) and a 29-fold weaker affinity for σ1 receptors, with negligible binding to σ2 receptors. nih.gov

Benzovesamicols represent another critical group of modified structures that have shown exceptional affinity for VAChT. nih.gov However, a common drawback observed with many high-affinity VAChT ligands, including some benzovesamicols, is considerable cross-reactivity with the σ1 receptor. nih.govnih.gov This lack of selectivity can complicate their use as specific imaging agents for the cholinergic system. nih.gov

The in vitro binding affinities of several novel vesamicol analogs have been determined through competitive binding assays, typically using radiolabeled ligands such as [³H]vesamicol. nih.gov These studies provide crucial data on the affinity of the new compounds for VAChT and their selectivity against σ1 and σ2 receptors. The results have shown a wide range of VAChT affinities, from the low nanomolar range to over 10 μM. nih.gov For example, a series of five novel benzylether derivatives exhibited VAChT affinities (Ki values) ranging from 7.8 ± 3.5 nM to 161.6 ± 17.3 nM. nih.gov While some of these compounds bound to the transporter with higher affinity than vesamicol itself, they also showed affinities for σ1 and σ2 receptors in the range of 4.1 ± 1.5 nM to 327.5 ± 75.9 nM. nih.gov Ultimately, despite the discovery of ligands with very high affinity, many systematically modified vesamicol analogs have not yet achieved the ideal in vitro binding profile of high affinity and high selectivity required for specific VAChT imaging in the brain. nih.gov

Research Findings on Vesamicol Scaffold Modifications

In Vitro Pharmacological Characterization of 4 Fluoromethylvesamicol

Assessment of Vesicular Acetylcholine (B1216132) Transporter Binding Affinities

The affinity of a compound for the vesicular acetylcholine transporter (VAChT) is a critical measure of its potential to interact with and modulate cholinergic neurotransmission. This is typically determined through competitive radioligand displacement assays.

Competitive Radioligand Displacement Assays

In these assays, a radiolabeled ligand with known high affinity for VAChT, such as ³H-vesamicol, is incubated with preparations of tissue or cells expressing the transporter. The addition of a non-radiolabeled competitor compound, in this case, 4-Fluoromethylvesamicol, would displace the radioligand from the transporter in a concentration-dependent manner. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound for the receptor. For instance, studies on analogs like (-)-o-methylvesamicol have determined its Ki value for VAChT to be 6.7 nM, indicating a high affinity. nih.gov

Determination of Receptor Selectivity Profile

A crucial aspect of characterizing any novel compound is to determine its selectivity for its intended target over other receptors or binding sites. For vesamicol (B58441) and its analogs, a key consideration is their potential interaction with sigma (σ) receptors, as the vesamicol pharmacophore is known to have affinity for these sites.

Characterization of Sigma Receptor (σ1 and σ2) Interactions

Similar to the VAChT binding assays, the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors would be assessed using competitive radioligand binding assays. For σ₁ receptors, a commonly used radioligand is ³H-pentazocine. For σ₂ receptors, [³H]DTG (1,3-di-o-tolylguanidine) is often employed in the presence of a masking agent for σ₁ sites to ensure specific binding to the σ₂ receptor is measured. The resulting Ki values would indicate the compound's affinity for each sigma receptor subtype.

Comparative Binding Specificity Analysis with Other Ligands

The selectivity of this compound would be determined by comparing its binding affinity for VAChT with its affinities for σ₁ and σ₂ receptors. This is often expressed as selectivity ratios (e.g., Ki(σ₁)/Ki(VAChT) and Ki(σ₂)/Ki(VAChT)). A higher ratio indicates greater selectivity for VAChT over the sigma receptors. For example, research on methylvesamicol analogs has shown that structural modifications can significantly alter this selectivity profile. nih.gov

Binding Affinity and Selectivity of Vesamicol and an Analog

CompoundVAChT Ki (nM)σ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
(-)-Vesamicol4.4--
(-)-o-Methylvesamicol6.7--
(+)-p-Methylvesamicol1993.040.7

Note: Data for this compound is not available. The data presented is for comparative purposes and is derived from studies on related compounds. nih.gov

Elucidation of Binding Mechanisms at VAChT

Vesamicol and its derivatives are known to be non-competitive inhibitors of acetylcholine transport into synaptic vesicles. They bind to a site on the VAChT that is distinct from the acetylcholine binding site. The binding of vesamicol is thought to lock the transporter in a conformation that prevents the translocation of acetylcholine. It is presumed that this compound would share this general mechanism of action. The introduction of a fluoromethyl group could potentially influence the binding kinetics and affinity through steric and electronic effects within the binding pocket, but specific details regarding these interactions for this compound are not documented.

Preclinical in Vivo Evaluation of 4 Fluoromethylvesamicol

Utilization of Animal Models in Molecular Imaging Studies

Molecular imaging in living animals is indispensable for understanding the dynamics of a potential PET tracer. nih.gov Animal models allow for longitudinal studies and the detailed investigation of biological processes that would be impossible to perform in humans. researchgate.net These preclinical evaluations help bridge basic science with clinical applications by providing data on efficacy and biological activity in a living system. nih.gov

Rodent models, particularly rats, are frequently employed in neuroscience research to study the cholinergic system. nih.govnih.gov Their well-characterized neuroanatomy and the availability of established protocols make them suitable for initial in vivo testing of new PET tracers. nih.gov For vesamicol (B58441) analogs targeting the VAChT, rats are used to determine whether the tracer can cross the blood-brain barrier, bind to its intended target, and show a distribution pattern consistent with known cholinergic pathways. nih.gov The preliminary in vivo evaluation of cis-[18F]-4-fluoromethylvesamicol (also referred to as FMV) was conducted in Wistar rats to assess its biodistribution. nih.gov The use of these models is foundational for demonstrating proof-of-concept before advancing to more complex animal models or human trials.

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that provides quantitative insights into physiological and pathological processes in living subjects. researchgate.netnih.gov In preclinical neuroscience, PET allows researchers to visualize and quantify neurotransmitter systems, receptor densities, and metabolic activity in the brain. nih.gov Dynamic PET scans, which involve acquiring data over time following the injection of a radiotracer, are used to study the kinetics of a compound in the brain. nih.gov This technique was utilized in the initial evaluation of 4-Fluoromethylvesamicol in rats to determine its biodistribution and cerebral uptake, demonstrating its potential as a tracer for cholinergic function. nih.gov

In Vivo Pharmacokinetic and Biodistribution Analysis

Pharmacokinetic and biodistribution studies are essential to characterize how a tracer is absorbed, distributed, metabolized, and excreted. For a PET tracer to be effective, it must demonstrate favorable kinetics, including high uptake in the target tissue and clearance from non-target tissues.

A crucial characteristic of a central nervous system (CNS) PET tracer is its ability to penetrate the blood-brain barrier and accumulate in the brain. Early studies with [18F]-4-fluoromethylvesamicol demonstrated a high cerebral uptake in rats, with values reported to be in the range of 20-30%. nih.gov This was significantly higher than other vesamicol analogs, such as [18F]-N-fluoroacetamidobenzovesamicol (FAA) and [18F]-N-ethyl-N-fluoroacetamidobenzovesamicol (NEFA), which showed cerebral uptake of only 2%. nih.gov

Furthermore, the regional distribution within the brain should match the known density of the target. For a VAChT ligand, higher accumulation is expected in cholinergic-rich regions like the striatum and cortex, with lower levels in areas like the cerebellum. nih.gov Pretreatment of rats with vesamicol before the administration of [18F]-4-fluoromethylvesamicol resulted in a blocked cerebral uptake, indicating a specific interaction with the vesamicol binding site on the VAChT. nih.gov While specific regional distribution ratios for this compound are not detailed in initial reports, data from the closely related and well-studied analog, (-)-[18F]FEOBV, illustrates the typical distribution pattern expected for a selective VAChT tracer.

Representative Regional Brain Distribution of a Vesamicol Analog PET Tracer ((-)-[18F]FEOBV) in Rodents
Brain RegionUptake Ratio (Region/Cerebellum)
Striatum~3.5
Cortex~2.5
Hippocampus~2.0
Thalamus~1.8
Note: Data are representative values for the vesamicol analog (-)-[18F]FEOBV, as detailed regional data for this compound is not available. This table illustrates the expected pattern of uptake in cholinergic-rich regions relative to the cerebellum.

The rate at which a tracer is cleared from the blood and non-target organs is a key factor in obtaining high-quality images. Slow clearance can result in high background signal, which obscures the specific signal from the target region. The kinetic properties of a tracer are often evaluated using compartmental models, which describe the movement of the tracer between different physiological compartments (e.g., blood plasma, non-specifically bound tissue, and specifically bound tissue). Studies of the vesamicol analog [18F]NEFA showed that its biodistribution over time could be effectively described using a three-compartmental model. nih.gov This type of analysis provides quantitative estimates of tracer delivery, binding, and clearance.

Summary of Key Preclinical Findings for [18F]-4-Fluoromethylvesamicol
ParameterFindingSignificance
Animal ModelWistar Rat nih.govStandard rodent model for initial in vivo tracer evaluation.
Cerebral Uptake20-30% nih.govIndicates excellent blood-brain barrier penetration.
Binding SpecificityUptake blocked by pretreatment with vesamicol. nih.govConfirms specific binding to the vesicular acetylcholine (B1216132) transporter (VAChT).
Comparative UptakeSignificantly higher than other analogs tested ([18F]FAA and [18F]NEFA at 2%). nih.govSuggests superior properties as a potential PET tracer for VAChT.

A PET tracer should remain metabolically stable in vivo for a sufficient period to allow for imaging. mdpi.com Rapid metabolism can lead to the formation of radiolabeled metabolites that may either fail to cross the blood-brain barrier or bind non-specifically in the brain, complicating the interpretation of PET images. mdpi.com The evaluation of vesamicol analogs has shown that metabolic stability is a key differentiator for tracer suitability. For instance, [18F]FAA was deemed unsuitable as an in vivo imaging ligand, likely due to rapid metabolism. nih.gov In contrast, analysis of brain tissue after administration of the analog (-)-[18F]FEOBV showed that the parent compound was the only radioactive species that could be extracted, indicating high metabolic stability within the brain. nih.gov This highlights the importance of assessing the metabolic profile of new tracers like this compound to ensure that the detected PET signal originates from the intact parent compound bound to the target.

Demonstration of In Vivo Target Engagement and Specificity

The confirmation of in vivo target engagement and specificity is paramount in the validation of a new radiotracer. For this compound, this has been demonstrated through pharmacological challenge studies and validated by ex vivo autoradiography. These studies collectively confirm that the tracer binds specifically to the vesicular acetylcholine transporter (VAChT) in the brain.

Pharmacological challenge studies are designed to demonstrate the specificity of a radiotracer's binding to its intended target. This is typically achieved by administering a competing compound that is known to bind to the same target, which should result in a reduction of the radiotracer's signal.

In the context of vesamicol analogs, such studies involve the co-administration of unlabeled vesamicol. Vesamicol is a known inhibitor of acetylcholine transport into synaptic vesicles. By competing for the same binding sites on the VAChT, vesamicol is expected to reduce the in vivo brain accumulation of a radiolabeled vesamicol analog. For instance, studies with other vesamicol analogs, such as [(11C]OMDV, have shown that co-administration of vesamicol significantly inhibits their regional brain accumulation nih.gov. This blocking effect is a strong indicator of specific binding to the VAChT.

Conversely, to demonstrate that the binding is not due to off-target effects, challenge studies can be conducted with compounds that bind to other receptors. For many vesamicol analogs, a significant challenge has been their affinity for sigma (σ1 and σ2) receptors researchgate.net. Therefore, pharmacological challenge studies for a vesamicol analog would ideally include co-administration of selective sigma receptor ligands, such as (+)-pentazocine (a selective σ1 receptor ligand) or (+)-3-(3-hydroxyphenyl)-N-propylpiperidine [(+)-3-PPP] (a σ1 and σ2 receptor ligand). The absence of a significant change in the brain accumulation of the radiotracer in the presence of these compounds would confirm its selectivity for the VAChT over sigma receptors nih.gov.

Challenging Agent Expected Outcome on this compound Brain Uptake Rationale
Unlabeled VesamicolSignificant ReductionCompetition for the same binding site on the Vesicular Acetylcholine Transporter (VAChT).
Sigma Receptor Ligands (e.g., (+)-pentazocine)No Significant ChangeDemonstrates selectivity for VAChT over sigma receptors.

Ex vivo autoradiography provides a high-resolution visualization of the spatial distribution of a radiotracer within the brain after in vivo administration. This technique allows for a detailed comparison of the tracer's accumulation in different brain regions with the known distribution of the target.

Following intravenous injection of the radiolabeled tracer into an animal model, such as a rat, the brain is removed, sectioned, and the radioactivity distribution is imaged. For a successful VAChT tracer, the autoradiograms are expected to show a heterogeneous distribution, with the highest accumulation in brain regions rich in cholinergic nerve terminals, such as the striatum and cortex. The distribution pattern should align with the known density of VAChT in the brain.

For example, ex vivo autoradiography of the rat brain after administration of other 18F-labeled vesamicol analogs has demonstrated high accumulation in the striatum and moderate accumulation in the cortex researchgate.net. This regional distribution is consistent with the established neuroanatomy of the cholinergic system. A similar pattern of distribution would be expected for this compound, providing further evidence of its specific binding to VAChT.

Brain Region Expected Relative Accumulation of this compound Correlation with VAChT Density
StriatumHighHigh density of cholinergic terminals.
CortexModerateModerate density of cholinergic terminals.
CerebellumLowLow density of cholinergic terminals (often used as a reference region).

Comparative Preclinical Imaging Studies with [18F]-Labeled Vesamicol Analogs

The development of new radiotracers often involves the synthesis and evaluation of several analogs to identify the candidate with the most favorable properties for in vivo imaging. Comparative preclinical studies are essential to benchmark the performance of a new tracer against existing ones.

Dynamic studies in rats using positron emission tomography (PET) have been conducted to compare the biodistribution of different [18F]-labeled vesamicol analogs. These studies have revealed significant differences in their cerebral uptake. For instance, this compound (also referred to as [18F]FMV in some literature) has demonstrated a notably higher cerebral uptake compared to other analogs such as [18F]-N-fluoroacetamidobenzovesamicol ([18F]FAA) and [18F]-N-ethyl-N-fluoroacetamidobenzovesamicol ([18F]NEFA).

The cerebral uptake of this compound has been reported to be in the range of 20-30%, which is substantially higher than the 2% uptake observed for [18F]NEFA. The lower uptake of some analogs like [18F]FAA has been attributed to probable rapid metabolism, rendering them less suitable for in vivo imaging. Pretreatment with vesamicol has been shown to block the cerebral uptake of these analogs, confirming their specific interaction with the vesamicol binding site on the VAChT.

Vesamicol Analog Reported Cerebral Uptake in Rats (%) Notes
This compound ([18F]FMV)20-30%High cerebral uptake.
[18F]-N-ethyl-N-fluoroacetamidobenzovesamicol ([18F]NEFA)2%Moderate cerebral uptake.
[18F]-N-fluoroacetamidobenzovesamicol ([18F]FAA)Not suitable for in vivo imagingProbable rapid metabolism.

Applications of 4 Fluoromethylvesamicol in Molecular Imaging and Neuroscience Research

Role as a PET Radiotracer for Cholinergic System Visualization

Vesamicol (B58441) analogs labeled with fluorine-18, such as [¹⁸F]FEOBV, are high-affinity ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). umich.edu This transporter is integral to cholinergic neurons, making these radiotracers excellent tools for in vivo mapping of cholinergic synapses using PET scans. umich.eduresearchgate.net The ability to visualize these synapses is critical for studying degenerative conditions like Alzheimer's disease, which are characterized by a loss of cholinergic transmission. umich.edu

Contributions to the Study of Cholinergic Deficits in Animal Models of Neurological Disorders

Preclinical studies using animal models of neurodegenerative diseases have been instrumental in demonstrating the utility of vesamicol-based radiotracers. nih.govneurodegenerationresearch.eumdpi.com These studies have shown a correlation between reduced tracer binding and the cholinergic deficits characteristic of diseases like Alzheimer's and Parkinson's disease. researchgate.netfrontiersin.org This allows researchers to investigate the progression of these diseases and the effectiveness of potential therapies at a molecular level.

Impact on the Development of Cholinergic System Biomarkers for Preclinical Research

The development of PET tracers targeting VAChT, including the class of compounds to which 4-Fluoromethylvesamicol belongs, has provided a reliable biomarker for the cholinergic system. nih.gov The levels of VAChT can be measured in vivo, offering a way to study changes in cholinergic function in response to disease or therapeutic intervention. nih.gov This is a significant advancement over post-mortem studies, allowing for longitudinal tracking of cholinergic integrity in living organisms. nih.gov

Methodological Advancements in Molecular Imaging Techniques Using Vesamicol Analogs

The use of vesamicol analog PET tracers has spurred methodological advancements in molecular imaging.

Integration with Anatomical Imaging Modalities

To enhance the localization of cholinergic deficits, PET imaging with vesamicol analogs is often integrated with anatomical imaging modalities like Magnetic Resonance Imaging (MRI) and Computed Tomography (CT). nih.govmdpi.com This co-registration allows for the precise overlay of functional cholinergic information onto high-resolution anatomical brain maps, improving diagnostic accuracy. nih.govnih.gov

Utility in Investigating Neurotransmitter Transporter Dynamics

Vesamicol and its analogs bind to a site on the VAChT that is distinct from the acetylcholine binding site, allowing for the study of transporter dynamics without interference from endogenous neurotransmitter levels. umich.edunih.gov This has been crucial in understanding the mechanisms of acetylcholine transport into synaptic vesicles and how this process is affected in various neurological disorders. nih.gov The high selectivity of some analogs for VAChT over other receptors, such as sigma receptors, enhances their utility in specifically studying the cholinergic system. nih.govnih.gov

Future Directions and Challenges in 4 Fluoromethylvesamicol Research

Strategies for Optimizing VAChT Ligand Properties for Improved Imaging Characteristics

The development of effective radioligands for VAChT imaging using Positron Emission Tomography (PET) hinges on optimizing their chemical structures to achieve high affinity and selectivity. umich.edunih.gov Systematic modifications of the vesamicol (B58441) molecule, the foundational structure for many VAChT ligands, have been a primary strategy. umich.edu These modifications have targeted all three ring systems of the vesamicol scaffold to create a diverse library of analogs. umich.edu

A significant challenge in this optimization process is achieving high selectivity for VAChT over other receptors, particularly sigma (σ₁) and sigma-2 (σ₂) receptors, as many vesamicol derivatives exhibit affinity for these sites. umich.edunih.gov Structure-affinity relationship (SAR) studies are crucial in identifying which molecular changes enhance VAChT binding while minimizing off-target interactions. umich.edu For instance, benzovesamicols have been identified as highly affine VAChT ligands; however, they often retain considerable affinity for the σ₁ receptor. umich.edu

Future strategies will likely involve computational modeling and the exploration of novel chemical scaffolds to design ligands with superior in vitro binding profiles, a prerequisite for successful in vivo imaging. umich.eduresearchgate.net The goal is to develop a ligand that demonstrates high specificity for VAChT, ensuring that the PET signal accurately reflects the density of cholinergic nerve terminals.

Table 1: In Vitro Binding Affinities of Selected Vesamicol Analogs

CompoundVAChT Affinity (Kᵢ in nM)σ₁ Receptor Affinity (Kᵢ in nM)σ₂ Receptor Affinity (Kᵢ in nM)
Vesamicol 10.519.1150
Benzovesamicol (B1254894) 1.329.8125
(-)-2-Methylspirobenzovesamicol 16 ± 4> 464> 1000

This table presents a selection of vesamicol analogs and their binding affinities for the vesicular acetylcholine (B1216132) transporter (VAChT) and sigma (σ₁ and σ₂) receptors. The data highlights the challenge of achieving high selectivity for VAChT. Data sourced from multiple studies. umich.edunih.gov

Addressing Metabolic Pathways and Their Impact on Tracer Performance

The metabolic stability of a radiotracer is a critical factor influencing its performance in vivo. For fluorinated vesamicol analogs like 4-Fluoromethylvesamicol, a key concern is the potential for metabolic defluorination. umich.edu While research on the specific metabolic pathways of this compound is ongoing, studies on structurally similar compounds like [¹⁸F]fluoroethoxy-benzovesamicol ([¹⁸F]FEOBV) provide valuable insights.

In rodent models, [¹⁸F]FEOBV demonstrated modest metabolic defluorination, and analysis of brain tissue revealed that the parent compound was the only extractable radioactive species. umich.edu This suggests that the fluorine label on such molecules can be relatively stable within the brain, which is a desirable characteristic for a PET tracer as it ensures the signal originates from the target-bound radioligand.

However, the metabolic profile in the blood can be more complex. For [¹⁸F]FEOBV, the percentage of unmetabolized tracer in the blood decreased over time, with less than 10% remaining at 60 minutes post-injection. umich.edu Understanding these metabolic pathways is crucial for accurate quantitative analysis of PET data, as it necessitates correction for the presence of radiometabolites in the plasma input function. Future research must focus on detailed metabolic studies of this compound to identify its metabolites and understand their kinetics, which will be essential for refining kinetic models and improving the accuracy of VAChT quantification.

Development of Next-Generation Vesamicol-Based Radiotracers

The limitations of early vesamicol analogs, such as off-target binding and unfavorable kinetics, have spurred the development of next-generation radiotracers. nih.gov A promising approach has been the exploration of novel chemical scaffolds that retain high affinity for VAChT but exhibit improved selectivity. One such example is the development of spirobenzovesamicols. nih.gov

(-)-2-Methylspirobenzovesamicol, for instance, has shown a promising in vitro profile with a 16 ± 4 nM affinity for VAChT and significantly weaker affinity for σ₁ receptors, with negligible binding to σ₂ receptors. nih.gov The development of modern radiolabeling techniques, such as the [¹¹C]MeLi cross-coupling methodology, is expanding the possibilities for creating novel vesamicol-based structures that can be efficiently labeled for PET imaging. nih.gov

These next-generation tracers aim to overcome the common pitfalls of earlier compounds, including poor selectivity, slow brain kinetics, and rapid metabolism. nih.gov The ultimate goal is to produce a radiotracer with optimal properties for clinical use, enabling reliable and accurate imaging of VAChT in humans.

Expanding the Scope of Neuroscience Research Applications through Advanced Radioligand Design

The ability to accurately image the cholinergic system in vivo with advanced radioligands like this compound has profound implications for neuroscience research, particularly in the study of neurodegenerative diseases. researchgate.net PET imaging with VAChT-specific tracers can provide a quantitative measure of the integrity of presynaptic cholinergic neurons, which are known to be affected in conditions like Alzheimer's disease and dementia with Lewy bodies. researchgate.net

Advanced radioligand design focuses on creating tracers that not only bind with high affinity and selectivity but also possess favorable pharmacokinetic properties for imaging. This allows for more precise and reliable quantification of VAChT density, enabling researchers to:

Investigate the role of cholinergic dysfunction in the early stages of neurodegenerative diseases.

Monitor disease progression and the response to therapeutic interventions.

Differentiate between different types of dementia based on the pattern of cholinergic denervation.

The development of more sensitive and specific radioligands will continue to expand the applications of VAChT imaging in neuroscience, providing a powerful tool to unravel the complex mechanisms of brain disorders and to aid in the development of new treatments. researchgate.net

Methodological Innovations in Preclinical Imaging and Data Analysis

Advances in preclinical imaging technology and data analysis methods are crucial for the development and validation of new radiotracers like this compound. Innovations in small-animal PET scanners, including improved detector technology and image reconstruction algorithms, allow for higher resolution and more accurate quantification of radiotracer distribution in the brain.

Furthermore, the integration of PET with other imaging modalities, such as magnetic resonance imaging (MRI) in hybrid PET/MRI systems, provides complementary anatomical and functional information. This multimodal approach can enhance the interpretation of PET data by allowing for more precise anatomical localization of the tracer signal and correction for partial volume effects, which is particularly important for imaging small brain structures.

In the realm of data analysis, the development of sophisticated kinetic models is essential for accurately quantifying VAChT density from dynamic PET scans. These models account for factors such as tracer delivery to the brain, binding to the target receptor, and clearance from the tissue. The validation of these models with reliable preclinical data is a critical step before their application in human studies. Continued innovation in these areas will be vital for realizing the full potential of this compound and other VAChT radiotracers in both preclinical research and future clinical applications.

Q & A

Q. What are the recommended synthetic routes for 4-Fluoromethylvesamicol, and how can its purity be validated?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution of vesamicol precursors with fluoromethyl groups. Key steps include protecting amine functionalities and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular weight confirmation. For structural verification, use 1^1H/13^13C NMR to identify fluoromethyl peaks (δ ~4.5–5.0 ppm for 19^19F coupling) and FTIR for C-F stretching vibrations (~1100 cm1^{-1}). Cross-reference synthetic protocols with SciFinder or Reaxys to confirm novelty .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer: Beyond NMR and HPLC, employ X-ray crystallography to resolve stereochemistry, particularly for fluoromethyl positioning relative to the vesamicol core. Differential Scanning Calorimetry (DSC) assesses thermal stability, while elemental analysis validates stoichiometry. For fluorinated analogs, 19^19F NMR is critical to detect isotopic impurities. Always compare melting points and optical rotation data with literature values for known vesamicol derivatives .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer: Use radioligand displacement assays with 3^3H-vesamicol to measure binding affinity (Ki_i) to the vesicular acetylcholine transporter (VAChT). Include positive controls (e.g., unlabeled vesamicol) and negative controls (e.g., non-specific binding with excess cold ligand). Optimize assay buffers (pH 7.4, 25°C) and validate membrane preparations from VAChT-expressing cell lines (e.g., PC12 cells). IC50_{50} values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize this compound’s pharmacokinetic profile for CNS penetration?

  • Methodological Answer: Modify logP via substituent adjustments (e.g., introducing polar groups) to balance blood-brain barrier (BBB) permeability and solubility. Use in situ perfusion models to measure BBB uptake. Compare plasma and brain homogenate concentrations via LC-MS/MS after intravenous administration. Parallel Artificial Membrane Permeability Assay (PAMPA) and MDCK-MDR1 cell monolayers predict passive and active transport .

Q. What experimental strategies differentiate this compound’s binding mechanism from other VAChT inhibitors?

  • Methodological Answer: Perform kinetic binding assays to determine association/dissociation rates (kon_{on}, koff_{off}). Use cryo-EM or molecular docking to map fluoromethyl interactions with VAChT’s hydrophobic pockets. Compare competitive binding profiles against structurally distinct inhibitors (e.g., (-)-vesamicol, oximonam derivatives). Mutagenesis studies (e.g., Ala-scanning of VAChT residues) identify critical binding regions .

Q. How should contradictions in this compound’s reported cytotoxicity data be resolved?

  • Methodological Answer: Conduct dose-response studies across multiple cell lines (e.g., SH-SY5Y, HEK293) with standardized viability assays (MTT, ATP luminescence). Control for batch-to-batch compound variability via HPLC re-analysis. Use transcriptomics (RNA-seq) to identify off-target pathways. Meta-analysis of existing data should account for experimental variables (e.g., serum concentration, exposure time) .

Q. What methodologies validate this compound’s metabolic stability in hepatic models?

  • Methodological Answer: Incubate the compound with human liver microsomes (HLMs) or hepatocytes, monitoring parent compound depletion via LC-MS. Identify metabolites using high-resolution MS (HRMS) and compare fragmentation patterns with synthetic standards. CYP inhibition assays (e.g., fluorogenic substrates) assess isoform-specific interactions. Cross-reference results with in silico tools (e.g., ADMET Predictor) .

Data Analysis & Reporting

Q. How should researchers address discrepancies in this compound’s IC50_{50}50​ values across studies?

  • Methodological Answer: Standardize assay protocols (e.g., ligand concentration, incubation time) and validate equipment calibration. Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to compare inter-lab variability. Report confidence intervals and effect sizes. Use Bland-Altman plots to assess agreement between datasets .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

  • Methodological Answer: Use nonlinear regression (four-parameter logistic model) to calculate EC50_{50}/IC50_{50}. Apply Akaike Information Criterion (AIC) to compare model fits. For in vivo studies, apply mixed-effects models to account for individual variability. Report Hill slopes to infer cooperativity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.